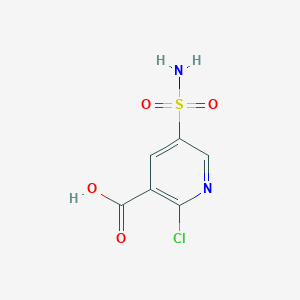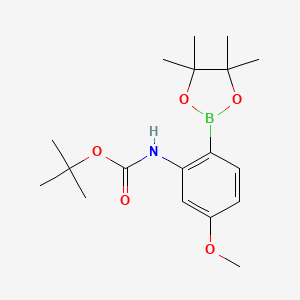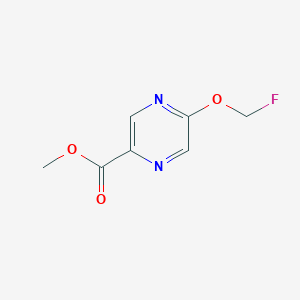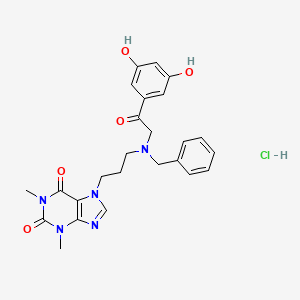
EINECS 254-859-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 254-859-3 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxyphenyl group and a phenylmethylamino group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 254-859-3 involves several steps. The starting materials typically include 3,5-dihydroxybenzaldehyde, phenylmethylamine, and theophylline. The synthetic route can be summarized as follows:
Condensation Reaction: 3,5-dihydroxybenzaldehyde reacts with phenylmethylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Alkylation: The amine is then alkylated with a suitable alkylating agent to introduce the propyl group.
Coupling: The resulting compound is coupled with theophylline to form the final product.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 254-859-3 can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The phenylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable for organic synthesis.
Biology
In biology, the compound’s potential antioxidant properties, due to the presence of dihydroxyphenyl groups, can be explored for protecting cells from oxidative stress.
Medicine
In medicine, the compound’s structure suggests potential applications as a therapeutic agent. Its ability to interact with various biological targets can be investigated for treating diseases such as cancer or neurodegenerative disorders.
Industry
In industry, the compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of EINECS 254-859-3 involves its interaction with specific molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The purine core can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxy-ethyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride
- 2-Amino-3-(3’-hydroxy-phenyl)-propanols
Uniqueness
Compared to similar compounds, EINECS 254-859-3 has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and purine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
40254-73-7 |
|---|---|
Molekularformel |
C25H28ClN5O5 |
Molekulargewicht |
514.0 g/mol |
IUPAC-Name |
7-[3-[benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C25H27N5O5.ClH/c1-27-23-22(24(34)28(2)25(27)35)30(16-26-23)10-6-9-29(14-17-7-4-3-5-8-17)15-21(33)18-11-19(31)13-20(32)12-18;/h3-5,7-8,11-13,16,31-32H,6,9-10,14-15H2,1-2H3;1H |
InChI-Schlüssel |
PZUVSJJEOLUMIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)O)O.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dimethyl [(4-aminophenyl)methyl]phosphonate](/img/structure/B8686244.png)
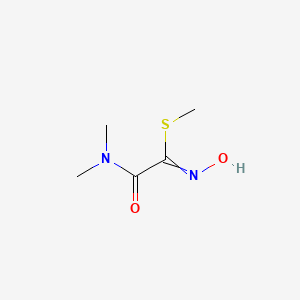
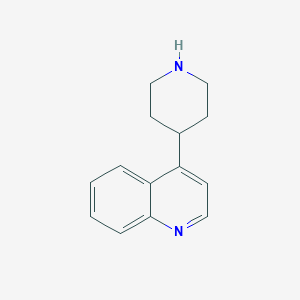
![N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)](/img/structure/B8686263.png)
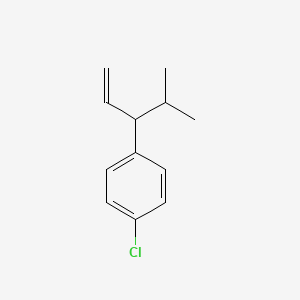
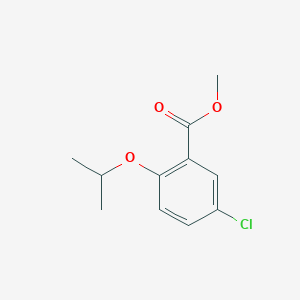
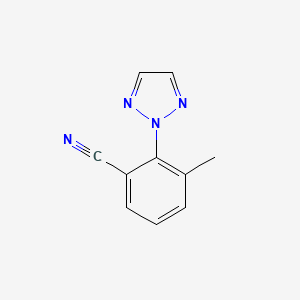
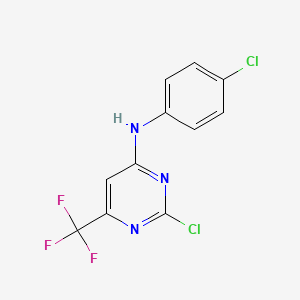
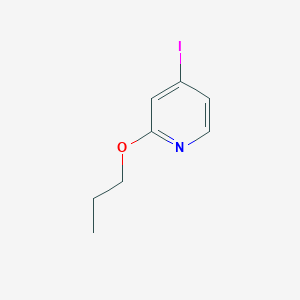
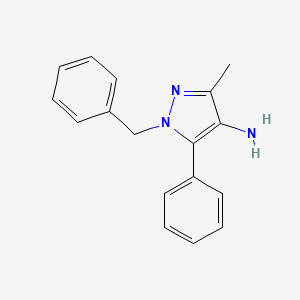
![1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B8686314.png)
